N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]isoleucine
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Overview
Description
N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]isoleucine is a synthetic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]isoleucine typically involves the formation of the indole ring followed by sulfonylation and coupling with isoleucine. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The sulfonylation step can be achieved using sulfonyl chlorides in the presence of a base, and the final coupling with isoleucine can be performed using standard peptide coupling reagents .
Chemical Reactions Analysis
N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]isoleucine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the indole ring can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving indole derivatives.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]isoleucine involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and proteases, leading to their therapeutic effects .
Comparison with Similar Compounds
N-[(1,3,3-trimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)sulfonyl]isoleucine can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin. The uniqueness of this compound lies in its specific sulfonylation and isoleucine coupling, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
3-methyl-2-[(1,3,3-trimethyl-2-oxoindol-5-yl)sulfonylamino]pentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5S/c1-6-10(2)14(15(20)21)18-25(23,24)11-7-8-13-12(9-11)17(3,4)16(22)19(13)5/h7-10,14,18H,6H2,1-5H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGPKXIZSACFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)N(C(=O)C2(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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